![molecular formula C18H19ClN2O2 B4502565 4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide
Übersicht
Beschreibung
4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- A compound related to 4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide, specifically 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure was determined. This compound showed significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Antidepressant Synthesis
- The synthesis of an antidepressant, befol, involved the use of a similar compound, 4-Chloro-N-(3-chloropropyl)benzamide, interacting with morpholine. This process highlighted a more effective synthesis scheme for the antidepressant, focusing on the reaction of benzamide with morpholine (Donskaya et al., 2004).
Anticonvulsant Activity
- A new series of enaminones synthesized from compounds including those related to this compound showed potent anticonvulsant activity with minimal neurotoxicity. This research opens pathways for developing new anticonvulsant drugs (Edafiogho et al., 1992).
Gastroprokinetic Activity
- Several studies have focused on benzamides, similar in structure to this compound, which demonstrated significant gastroprokinetic activity. These compounds were shown to be effective in enhancing gastric emptying, potentially useful in developing treatments for gastrointestinal disorders (Kalo et al., 1995; Kato et al., 1991; Kato et al., 1992).
Antimicrobial Activities
- New 1,2,4-Triazole derivatives, synthesized from reactions involving compounds similar to this compound, exhibited antimicrobial activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Inhibition of Carbonic Anhydrases
- Aromatic sulfonamide inhibitors, structurally similar to this compound, were prepared and tested as inhibitors of various carbonic anhydrase isoenzymes. These compounds demonstrated nanomolar inhibitory concentration, indicating potential use in treatments involving carbonic anhydrase inhibition (Supuran et al., 2013).
Anti-Acetylcholinesterase Activity
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to this compound, showed significant anti-acetylcholinesterase activity. This indicates potential applications in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Crystal Structure of Derivatives
- The crystal and molecular structures of 4-methylmorpholimum chlorides, related to this compound, were determined, providing insights into the structural properties of similar compounds (Mentzafos & Terzis, 1993).
Eigenschaften
IUPAC Name |
4-chloro-N-(3-methyl-4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-12-16(6-7-17(13)21-8-10-23-11-9-21)20-18(22)14-2-4-15(19)5-3-14/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWSACYFWFTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4502497.png)
![N-{2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4502506.png)
![6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B4502512.png)
![N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4502513.png)
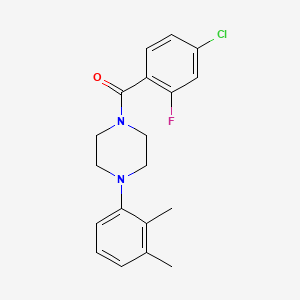
![N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4502522.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502536.png)
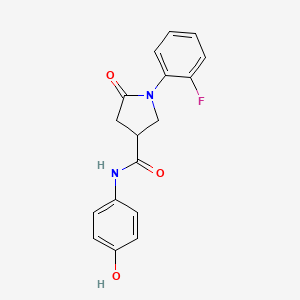
![N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide](/img/structure/B4502544.png)
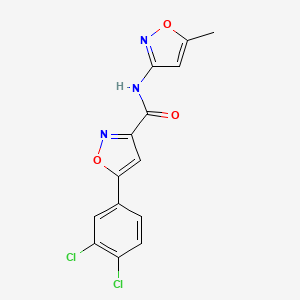
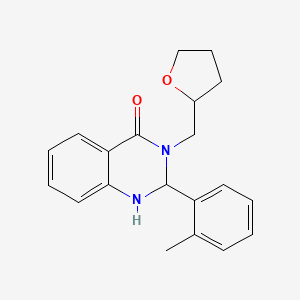
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4502566.png)
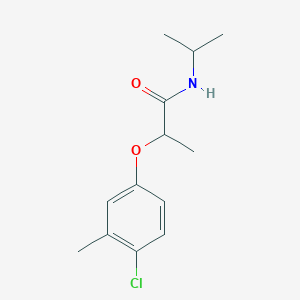
![1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide](/img/structure/B4502574.png)
